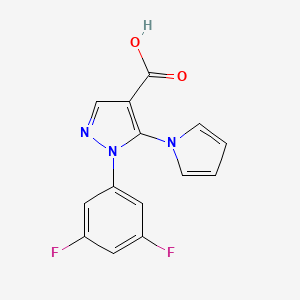

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2/c15-9-5-10(16)7-11(6-9)19-13(18-3-1-2-4-18)12(8-17-19)14(20)21/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYDUVXXKZFSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC(=C3)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Ring Construction via Cyclization

A general and effective strategy for preparing pyrazole derivatives involves the condensation and cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or their equivalents. In the context of fluorinated pyrazole carboxylic acids, a key intermediate is often an α-difluoroacetyl compound.

Step 1: Substitution/Hydrolysis Reaction

- Starting materials include an α,β-unsaturated ester and 2,2-difluoroacetyl halide (X = F or Cl).

- The α,β-unsaturated ester is dissolved in an organic solvent such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.

- An acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) is added to the solution.

- 2,2-Difluoroacetyl halide is added dropwise at low temperature to perform a substitution reaction.

- Subsequent alkaline hydrolysis yields an α-difluoroacetyl intermediate carboxylic acid.

Step 2: Condensation/Cyclization Reaction

- The α-difluoroacetyl intermediate solution is treated with a catalyst such as sodium iodide or potassium iodide.

- Aqueous methylhydrazine solution is added at low temperature to induce condensation.

- The reaction mixture is subjected to reduced pressure and elevated temperature to promote cyclization, forming the pyrazole ring.

- Acidification (e.g., with 2 mol/L hydrochloric acid to pH 1-2) precipitates the crude pyrazole carboxylic acid.

- Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol proportion) affords the pure product.

This method has been demonstrated to yield high purity (>99.5% by HPLC) and good yields (~75%) while minimizing isomer formation (target isomer to isomer ratio ~95:5).

Data Table: Summary of Key Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Solvents | Catalyst/Agent | Temperature | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|---|

| Substitution/Hydrolysis | α,β-unsaturated ester + 2,2-difluoroacetyl halide | Dioxane, THF, DCM, or DCE | Triethylamine or DIPEA | Low temperature (~0-5°C) | N/A | N/A | Dropwise addition, alkaline hydrolysis |

| Condensation/Cyclization | α-difluoroacetyl intermediate + methylhydrazine aq. | Same as above | Sodium iodide or potassium iodide | Low temp → reflux | ~75 | >99.5% | Acidification to pH 1-2, recrystallization |

| Pyrrole introduction | Halopyrazole + pyrrole (or coupling reagents) | Various | Pd catalysts (if coupling) | Moderate (varies) | Variable | High | Literature methods for related pyrazole derivatives |

Research Findings and Process Optimization

- The described two-step process using 2,2-difluoroacetyl halide and methylhydrazine has been optimized to reduce isomer formation, a common issue in pyrazole synthesis, by controlling stoichiometry, temperature, and catalyst choice.

- The recrystallization solvent system (alcohol/water mixture) and conditions (reflux, cooling) are critical to achieving high purity and yield.

- Use of iodide catalysts (NaI or KI) facilitates cyclization and improves reaction efficiency.

- The molar ratios of reagents are tightly controlled (e.g., 2,2-difluoroacetyl halide : α,β-unsaturated ester : acid-binding agent = 1 : 0.95-0.98 : 1.0-1.5) to optimize conversion and minimize side products.

- Studies on related 1-aryl-5-(1H-pyrrol-1-yl)pyrazoles indicate that substitution patterns on the phenyl and pyrrole rings influence biological activity, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, compounds similar to this structure have been studied for their ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

2. Anti-inflammatory Properties

Studies have shown that this compound can act as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory processes. Its ability to modulate cytokine release makes it a candidate for further exploration in treating inflammatory diseases.

3. Neuroprotective Effects

Recent findings suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders. The compound's interaction with neurotransmitter systems has been a focal point in research aimed at developing therapies for conditions like Alzheimer's disease.

Biological Interaction Studies

Binding Affinity

The compound's interaction with various biological targets has been extensively studied using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies reveal insights into the binding mechanisms and affinities towards receptors involved in critical physiological processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the compound's efficacy. Modifications to the pyrazole core or substituents can significantly impact biological activity, making SAR studies essential for drug design.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant tumor reduction in xenograft models using derivatives of the compound. |

| Study B | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in vitro and in vivo models. |

| Study C | Neuroprotective Properties | Indicated potential benefits in cognitive function improvement in animal models of Alzheimer's disease. |

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substitution at the 4-Position: Carboxylic Acid vs. Amide

- 1-(3,5-Difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (C₁₈H₁₈F₂N₄O₂, MW 360.36)

Substitution at the 5-Position: Pyrrole vs. Hydroxy/Amino Groups

- Higher acidity due to the phenolic -OH group compared to pyrrole’s neutral aromatic system .

- 5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid Substitutes pyrrole with an amino group (-NH₂), enabling hydrogen bonding and altering electronic properties. Increased basicity compared to the pyrrole analog .

Variation in the Aromatic Ring Substituents

- 1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid Differs in the phenyl substituents (4-bromo-2-fluoro vs. 3,5-difluoro).

Physicochemical and Functional Comparisons

Biological Activity

1-(3,5-Difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a difluorophenyl moiety and a pyrrole ring, suggest significant interactions with various biological targets, particularly in the context of cannabinoid receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 292.25 g/mol. The compound's structure is characterized by the following components:

- Difluorophenyl Group : Enhances lipophilicity and binding affinity.

- Pyrrole Ring : Contributes to the compound's ability to interact with biological receptors.

- Pyrazole Core : Provides a scaffold for further modifications to enhance activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a ligand for cannabinoid receptors CB1 and CB2. The modulation of these receptors suggests potential therapeutic applications in pain management and neuroprotection.

The interaction with cannabinoid receptors is facilitated by the compound's structural features. The presence of both the pyrrole and pyrazole rings allows for effective binding to receptor sites, which may lead to various pharmacological effects:

- Pain Management : Modulation of pain pathways through CB1 receptor activation.

- Neuroprotection : Potential protective effects against neurodegenerative conditions through CB2 receptor interactions.

Structure–Activity Relationship (SAR)

Studies on similar compounds have shown that variations in the structural components significantly affect biological activity. For instance, the introduction of different substituents on the pyrazole ring can enhance receptor affinity and selectivity.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-cyclopropyl-N'-(3-fluorophenyl)urea | Structure | Potential anti-inflammatory |

| 5-(4-fluorophenyl)-N-cyclopropylpyrazole | Structure | Cannabinoid receptor modulation |

| N-cyclopropyl-N'-(2-methylphenyl)thiosemicarbazide | Structure | Antitumor activity |

Case Studies

Several studies have investigated the pharmacological effects of this compound and its derivatives:

- Cannabinoid Receptor Modulation : A study demonstrated that derivatives with similar scaffolds exhibited varying degrees of affinity for cannabinoid receptors, indicating that structural modifications could lead to enhanced therapeutic profiles.

- Pain Management Trials : In vivo studies assessed the analgesic effects of this compound in animal models, showing significant pain relief comparable to standard analgesics.

- Neuroprotective Effects : Research involving neurodegenerative disease models suggested that this compound could reduce neuronal damage through its action on CB2 receptors.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation of β-ketoesters with hydrazines or their derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis . Optimization includes:

- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to enhance cyclization efficiency.

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions improve regioselectivity for aryl-substituted pyrazoles .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques validate the compound’s structural integrity?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the carboxylic acid proton appears as a broad singlet near δ 12–14 ppm, while aromatic protons resonate between δ 6.5–8.5 ppm .

- FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) for the carboxylic acid group and C-F stretches (1100–1250 cm⁻¹) for difluorophenyl substituents are diagnostic .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Advanced: How can X-ray crystallography and SHELX software resolve the crystal structure?

Answer:

- Data collection : Single crystals are grown via slow evaporation (e.g., ethanol/water). Diffraction data are collected at low temperature (100 K) to minimize thermal motion .

- SHELX refinement : SHELXL refines structures using least-squares methods. Key steps include:

Advanced: What computational methods predict electronic properties and reactivity?

Answer:

- DFT calculations : Gaussian09 or similar software with B3LYP/6-311+G(d,p) basis sets calculate:

- Molecular docking : AutoDock Vina evaluates binding affinities to targets (e.g., guanylate cyclase) by simulating ligand-receptor interactions .

Advanced: How do 3,5-difluorophenyl and pyrrole substituents influence pharmacological activity?

Answer:

- Fluorine substituents : Enhance metabolic stability and membrane permeability via hydrophobic effects. The 3,5-difluorophenyl group may improve binding to hydrophobic pockets in enzymes (e.g., guanylate cyclase) .

- Pyrrole moiety : Acts as a hydrogen bond acceptor, potentially interacting with catalytic residues. Structure-activity relationship (SAR) studies suggest that pyrrole substitution increases potency compared to phenyl analogs .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for guanylate cyclase) and controls (e.g., positive inhibitor baselines) .

- Dose-response validation : IC₅₀/EC₅₀ values should be replicated across ≥3 independent experiments with statistical analysis (p < 0.05) .

- Meta-analysis : Cross-reference data with structural analogs (e.g., 1-(4-fluorophenyl) derivatives) to identify substituent-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.